molecular formula C9H5F5O2 B7938443 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B7938443
M. Wt: 240.13 g/mol
InChI Key: RJWIPMRNBRXFOX-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with two fluorine atoms at the 3- and 5-positions and a trifluoroethoxy group (-OCH₂CF₃) at the 4-position. This compound combines electron-withdrawing fluorine atoms and a bulky trifluoroethoxy substituent, which significantly influences its physicochemical properties and reactivity. Fluorinated aldehydes like this are critical intermediates in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks such as benzimidazoles and triazoles . The trifluoroethoxy group enhances metabolic stability and lipophilicity, traits highly valued in drug design .

Properties

IUPAC Name

3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-6-1-5(3-15)2-7(11)8(6)16-4-9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWIPMRNBRXFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OCC(F)(F)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3,5-difluorobenzaldehyde with 2,2,2-trifluoroethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms and the trifluoroethoxy group can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde with key structural analogs, highlighting differences in substituents and their implications:

Compound Name CAS Number Substituents Key Properties/Effects
This compound N/A 3-F, 5-F, 4-OCH₂CF₃ High lipophilicity; electron-withdrawing groups reduce nucleophilic reactivity
3,5-Dichloro-2,4-difluorobenzaldehyde 348-27-6 3-Cl, 5-Cl, 2-F, 4-F Increased steric hindrance from Cl; lower solubility in polar solvents
2,4-Difluorobenzaldehyde 1550-35-2 2-F, 4-F Less steric bulk; higher reactivity in condensation reactions
3,5-Difluoro-2-hydroxybenzaldehyde 63954-77-8 3-F, 5-F, 2-OH Hydroxyl group increases polarity and hydrogen bonding potential
Key Observations:
  • Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound enhances resistance to oxidation and nucleophilic attacks compared to hydroxyl or chloro substituents .
  • Solubility : The trifluoroethoxy group reduces aqueous solubility relative to hydroxylated analogs (e.g., 3,5-Difluoro-2-hydroxybenzaldehyde) but improves compatibility with organic solvents .
  • Reactivity : 2,4-Difluorobenzaldehyde, lacking bulky substituents, reacts more readily in aldol condensations or cyclizations, whereas the trifluoroethoxy group may necessitate harsher conditions (e.g., prolonged heating or catalysts) .

Biological Activity

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS No. 801303-45-7) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₅F₅O₃
  • Molecular Weight : 256.13 g/mol
  • Density : 1.508 g/cm³ (predicted)
  • Storage Conditions : 2-8 °C

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following sections detail specific areas of activity, supported by case studies and research findings.

Antimicrobial Activity

Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties due to their ability to disrupt cellular membranes and interfere with metabolic processes. A study evaluating various fluorinated benzaldehyde derivatives found that compounds similar to this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Fluorinated Benzaldehydes

Compound NameMIC (µg/mL)Bacterial Strain
3,5-Difluoro-4-(trifluoromethyl)benzaldehyde32Staphylococcus aureus
This compound16Escherichia coli
Benzaldehyde>128Both strains

Anti-inflammatory Properties

Fluorinated compounds are known to modulate inflammatory responses. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study: Cytokine Inhibition

A study involving macrophage cell lines treated with varying concentrations of the compound demonstrated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

The mechanisms underlying the biological activity of this compound involve:

  • Membrane Disruption : The presence of fluorine atoms enhances lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in pathogenic cells.

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